molecular formula C24H23N5O3S B15100408 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B15100408
M. Wt: 461.5 g/mol
InChI Key: SSLRFLPFDWHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a synthetic organic compound with the molecular formula C 23 H 22 N 5 O 3 S and a molecular weight of 448.52 g/mol . This molecule features a 1,2,4-triazole core, a common pharmacophore in medicinal chemistry, substituted with a 2-methoxyphenyl group at the 5-position and a sulfanyl acetamide chain connected to a 4-(benzyloxy)phenyl group at the 3-position . While specific biological data for this compound is not available in the public domain, its structure indicates significant research potential. Heterocyclic compounds containing the 1,2,4-triazole scaffold, like this one, are known to exhibit a broad spectrum of biological activities. Scientific literature has extensively documented that 1,2,4-triazole derivatives possess promising properties as antifungal, antiviral, and antibacterial agents . Furthermore, molecular docking studies have identified structurally similar 1,2,4-triazole compounds as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting a possible application in virological research . The presence of both hydrogen bond donors/acceptors (amino, triazole, amide, and ether groups) and aromatic systems makes this molecule a valuable scaffold for investigating protein-ligand interactions and for use in structure-activity relationship (SAR) studies in drug discovery. This product is provided for research purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O3S/c1-31-21-10-6-5-9-20(21)23-27-28-24(29(23)25)33-16-22(30)26-18-11-13-19(14-12-18)32-15-17-7-3-2-4-8-17/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

SSLRFLPFDWHPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s activity and properties can be contextualized by comparing it to analogs with variations in the triazole ring and acetamide substituents (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / Source Triazole Substituents Acetamide Substituents Key Activities Notable Findings
Target Compound 4-amino-5-(2-methoxyphenyl) N-[4-(benzyloxy)phenyl] Hypothesized: Anti-inflammatory, Antimicrobial High lipophilicity (benzyloxy group) may enhance membrane permeability .
N-(4-Acetamidophenyl) analog 4-amino-5-(2-methoxyphenyl) N-(4-acetamidophenyl) Undisclosed Reduced polarity vs. target compound due to acetamide vs. benzyloxy .
2-Methoxy-5-methylphenyl analog 4-amino-5-(4-methoxyphenyl) N-(2-methoxy-5-methylphenyl) Undisclosed 4-Methoxy on triazole may alter electronic properties vs. 2-methoxy .
AS111 () 4-amino-5-(2-pyridyl) N-(3-methylphenyl) Anti-inflammatory 1.28× more potent than diclofenac; pyridyl enhances H-bonding .
AM31 () 4-amino-5-(2-hydroxyphenyl) N-(4-nitrophenyl) Reverse transcriptase inhibition Nitro and hydroxyl groups critical for binding (IC50 ~ nM) .
KA3 () 5-(pyridin-4-yl) N-(4-fluorophenyl) Antimicrobial, Antioxidant Electron-withdrawing groups (e.g., F) improve activity .
Anti-Inflammatory Activity
  • The target compound’s 2-methoxyphenyl and benzyloxy groups may synergize to enhance anti-inflammatory effects. In , a pyridyl-substituted analog (AS111) outperformed diclofenac, suggesting that aromatic substituents with H-bonding capacity (e.g., pyridyl, methoxy) improve activity .
Antimicrobial Activity
  • Triazole derivatives with pyridinyl () or halogenated aryl groups () show broad-spectrum antimicrobial effects. The target compound’s 2-methoxyphenyl and benzyloxy substituents, being electron-donating, may reduce activity compared to electron-withdrawing groups (e.g., nitro in AM31) but could improve penetration into lipid-rich microbial membranes .
Receptor Modulation
  • Insect odorant receptor agonists like VUAA1 () share a triazole-acetamide scaffold but feature pyridinyl and ethyl groups absent in the target compound. This suggests that substituent polarity and size critically influence receptor specificity .

Pharmacokinetic and Drug-Likeness Considerations

  • The target compound’s molecular weight (412.468 Da) and logP (estimated >3 due to benzyloxy) align with Lipinski’s rules but may pose challenges for solubility. Analogs with pyridinyl or hydroxyl groups (e.g., AM31) exhibit better aqueous solubility but shorter half-lives due to metabolic susceptibility .
  • The benzyloxy group may increase metabolic stability compared to smaller alkoxy substituents but could hinder excretion .

Q & A

Q. What protocols assess environmental and toxicological risks?

  • Ecotoxicology :
  • Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀.
  • Ames test for mutagenicity using Salmonella strains TA98/TA100.
  • Environmental Persistence : Hydrolysis half-life studies at pH 7–9 to evaluate biodegradability .

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